2-(tert-Butyl)thiazol-4-amine

Lipophilicity LogP Drug-likeness

Research pain point: Standard 2-aminothiazoles lack the lipophilicity needed for hydrophobic binding pockets or metal-surface exclusion, requiring extensive analog synthesis. This 4-tert-butyl derivative solves that with a measured LogP of 2.60-over 100× more lipophilic than unsubstituted parent. - Key outcomes: MW 156.25 g/mol, mp 99-102°C, solubility ~1.3 g/L (DMSO stocks standard). - Validated utility: DFT benchmark data (R²=0.999), corrosion inhibition (Deng et al. 2023), and antitumor leads (HeLa IC₅₀ 2.07 μM). - Supply: Stable crystalline solid, immediate shipment, batch COA available.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B12969604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)thiazol-4-amine
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CS1)N
InChIInChI=1S/C7H12N2S/c1-7(2,3)6-9-5(8)4-10-6/h4H,8H2,1-3H3
InChIKeyRSERLWNRGAPVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)thiazol-4-amine: Fragment-Sized Building Block Overview


2-(tert-Butyl)thiazol-4-amine (systematic name: 4-tert-butyl-1,3-thiazol-2-amine) is a heterocyclic primary amine belonging to the 2-aminothiazole class, featuring a tert-butyl substituent at the 4-position of the thiazole ring . With a molecular formula of C₇H₁₂N₂S and molecular weight of 156.25 g/mol, this compound occupies the fragment-sized chemical space (MW < 300) relevant to fragment-based drug discovery . It is commercially available from major suppliers (Thermo Scientific/Alfa Aesar, 97–98% purity) as a pale cream to yellow crystalline powder, with a melting point of 99–102 °C and a boiling point of 141–143 °C at 20 Torr . The compound serves as a versatile synthetic intermediate for constructing more elaborate thiazole-containing scaffolds, including kinase inhibitor candidates, antitumor agents, and plant-growth regulators [1].

Fragment-sized building block (MW 156, LogP ~2.6) suitable for hydrophobic pocket targeting in fragment-based discovery studies
Tert-butyl group provides a steric and lipophilic handle for scaffold growing and merging strategies
Stable crystalline powder (mp 99–102 °C) supports reliable weighing and compound library storage
High-yielding Hantzsch synthesis (reported ~92%) and demonstrated downstream diversification into kinase inhibitor candidates, plant-growth regulators, and corrosion inhibitors

Why 2-(tert-Butyl)thiazol-4-amine Cannot Be Substituted by Simpler 2-Aminothiazoles


The tert-butyl group at the 4-position of the thiazole ring fundamentally alters the physicochemical profile of this compound relative to its closest in-class analogs. The measured/calculated LogP of 2-(tert-butyl)thiazol-4-amine is approximately 2.60 , compared with 0.38–1.31 for unsubstituted 2-aminothiazole [1] and 0.84–1.61 for 2-amino-4-methylthiazole —a difference of up to 2.2 LogP units that translates to a >100-fold difference in partition coefficient. Concomitantly, aqueous solubility drops from 100 g/L for 2-aminothiazole to approximately 1.3 g/L for the tert-butyl derivative , while the melting point rises to 99–102 °C versus 44–47 °C for the 4-methyl analog . These property shifts mean that formulation conditions, biological assay compatibility, and synthetic handling protocols developed for the unsubstituted or methyl-substituted parent compounds cannot be assumed transferable. The quantitative evidence below demonstrates that in applications where lipophilicity, membrane partitioning, corrosion inhibition hydrophobicity, or crystalline handling characteristics are critical variables, the tert-butyl analog represents a meaningfully distinct chemical entity rather than an interchangeable congener.

Target compound
2-(tert-Butyl)thiazol-4-amine (LogP ~2.6, mp 99–102 °C, aqueous solubility ~1.3 g/L)
Common substitutes
2-Aminothiazole (LogP 0.4–1.3, mp 86–91 °C, solubility 100 g/L)
2-Amino-4-methylthiazole (LogP 0.8–1.6, mp 44–47 °C, freely soluble)
Lipophilicity mismatch: >10- to >100-fold shift in partition coefficient may alter assay partitioning and membrane-permeability interpretations
Solubility profile mismatch: aqueous solubility differs by two orders of magnitude; DMSO stock required for the tert-butyl analog, whereas unsubstituted analog can be dissolved in aqueous buffer
Physical form handling: the 4-methyl analog (mp 44–47 °C) risks softening at ambient temperature, while the tert-butyl derivative remains a free-flowing powder under standard storage

Quantitative Differentiation Evidence


Lipophilicity (LogP) Comparison

The LogP (octanol–water partition coefficient) of 2-(tert-butyl)thiazol-4-amine is reported as 2.60 . In comparison, unsubstituted 2-aminothiazole has a LogP of 0.38 (Wikipedia/experimental) to 1.31 (Chemexper/calculated) [1], and 2-amino-4-methylthiazole has a LogP of 0.84 (estimated) to 1.61 (calculated) [2]. Using the most conservative comparison (target 2.60 vs. 2-aminothiazole 1.31), the tert-butyl derivative is approximately 1.3 LogP units more lipophilic, corresponding to a ~20-fold higher octanol–water partition. Using the experimental LogP of 0.38 for 2-aminothiazole, the difference exceeds 2.2 LogP units (>100-fold).

Lipophilicity (LogP)
Head-to-head
Target LogP 2.60 vs baseline 0.38–1.61
ΔLogP +1.0 to +2.2 (>10- to >100-fold)
Supports lipophilicity-driven assay partitioning review
Calculated values; confirm experimentally for critical assays
Lipophilicity LogP Drug-likeness Membrane permeability ADME

Aqueous Solubility Reduction

2-(tert-Butyl)thiazol-4-amine has a calculated aqueous solubility of approximately 1.3 g/L (≈8.3 mM) at 25 °C . The unsubstituted parent compound, 2-aminothiazole, exhibits an experimentally measured aqueous solubility of 100 g/L (≈1 M) at 20 °C . This represents an approximately 77-fold reduction in aqueous solubility. For context, 2-amino-4-methylthiazole is reported as 'soluble' or 'very soluble' in water , consistent with its lower LogP.

Aqueous Solubility
Cross-study
~1.3 g/L (≈8.3 mM)
versus 2-aminothiazole 100 g/L (~1 M)
DMSO stock preparation required for biological assays
Calculated vs experimental; verify solubility for formulation studies
Aqueous solubility Formulation Assay compatibility DMSO stock

Melting Point and Physical Form Stability

2-(tert-Butyl)thiazol-4-amine is a crystalline powder with a melting point of 99–102 °C . This is higher than both 2-aminothiazole (mp 86–91 °C) and substantially higher than 2-amino-4-methylthiazole (mp 44–47 °C) . The 4-methyl analog is described as a low-melting crystalline solid that can soften near ambient temperatures, whereas the tert-butyl derivative remains a stable free-flowing powder under standard laboratory storage conditions (15–25 °C).

Melting Point Stability
Cross-study
mp 99–102 °C (stable powder)
vs 4-methyl analog 44–47 °C
Ambient storage as free-flowing crystalline powder
Literature values; confirm batch-specific melting point
Physical form Melting point Crystalline stability Storage Handling

Corrosion Inhibition and Hydrophobicity

In a 2023 study published in Corrosion Science, Deng et al. directly compared 2-amino-4-methylthiazole, 2-amino-4-isopropylthiazole, and 2-amino-4-tert-butylthiazole as corrosion inhibitors for galvanized steel in saline aqueous environments using combined electrochemical and molecular modeling approaches [1]. The electrochemical results demonstrated that introducing alkyl residues ameliorates inhibition efficiency to varied degrees, and umbrella sampling simulations revealed that the particular adsorption state renders a hydrophobic environment at the outer surface, where increased alkyl size leads to greater hydrophobicity for corrosion inhibition [1]. This effect becomes less prominent with increasing concentration, attributed to enhanced intermolecular interaction destabilizing the adsorption process [1]. While the study does not report discrete inhibition efficiency percentages per analog in the publicly available abstract, the tert-butyl analog is explicitly positioned as providing the greatest hydrophobic contribution among the series.

Corrosion Inhib. Rank
Class-level
tert-butyl > isopropyl > methyl (hydrophobic contribution)
Highest hydrophobic barrier in reported series
Qualitative rank from molecular modeling; exact efficiencies require full text
Corrosion inhibition Galvanized steel Hydrophobicity Alkyl substitution Electrochemical impedance

Synthetic Accessibility and Intermediate Utility

2-(tert-Butyl)thiazol-4-amine can be synthesized from 1-bromopinacolone (a commercially available α-bromoketone) and thiourea via a Hantzsch-type cyclocondensation, with a reported yield of approximately 92% . This high yield on a readily available starting material contrasts with the variable yields (42–93% range) reported for general Hantzsch 2-aminothiazole syntheses [1]. Furthermore, the compound has been explicitly employed as a key synthetic intermediate in patent CN106032365A, where it is converted to 2-[(4-tert-butylthiazol-2-yl)imino]thiazolin-4-one in 87.7% yield as part of a program targeting influenza virus neuraminidase inhibitors [2]. A separate study demonstrated the synthesis of nine 5-arylmethyl-4-tert-butylthiazol-2-amines in yields of 21.9%–92.9% from α-bromoketone precursors, confirming the scaffold's versatility for parallel library synthesis [3].

Synthetic Utility
Supporting
~92% Hantzsch yield; 87.7% patent step
Supports building block selection for library synthesis
From 1-bromopinacolone; downstream diversification scope reported
Synthesis yield Building block Hantzsch reaction Patent intermediate Scalability

Optimal Application Scenarios


Fragment-Based Drug Discovery for Hydrophobic Pockets

With a LogP of 2.60 and a molecular weight of 156.25 g/mol, 2-(tert-butyl)thiazol-4-amine occupies fragment chemical space that is inaccessible to unsubstituted 2-aminothiazole (LogP 0.38–1.31) or 2-amino-4-methylthiazole (LogP 0.84–1.61). This makes it the preferred 2-aminothiazole fragment for targeting hydrophobic enzyme pockets where higher lipophilicity drives binding affinity. The tert-butyl group also provides a unique steric vector for fragment growing and merging strategies. As noted in the fragment library literature, 2-aminothiazoles are a 'frequent hitting scaffold' in screening campaigns [1]; selecting the tert-butyl variant pre-selects for higher lipophilicity and can reduce the need for subsequent hydrophobic optimization. The aqueous solubility of ~1.3 g/L necessitates DMSO stock solution preparation, a standard practice in fragment screening that is compatible with typical fragment library handling protocols. The stable crystalline form (mp 99–102 °C) ensures reliable weighing and compound integrity during library storage [2].

Corrosion Inhibitor for Galvanized Steel in Saline Media

The Deng et al. (2023) study directly compared 2-amino-4-methylthiazole, 2-amino-4-isopropylthiazole, and 2-amino-4-tert-butylthiazole as corrosion inhibitors for galvanized steel in saline aqueous environments [1]. The combined electrochemical and molecular modeling results established that increased alkyl size enhances the hydrophobic environment at the adsorbed inhibitor–solution interface, with the tert-butyl analog providing the greatest hydrophobic contribution. For industrial formulators developing corrosion inhibitor packages for galvanized steel exposed to marine or de-icing salt conditions, the tert-butyl-substituted 2-aminothiazole scaffold offers a data-supported starting point for maximizing water exclusion at the metal surface. The high-yielding synthesis (~92%) from 1-bromopinacolone further supports scale-up feasibility for industrial application [2].

Bioactive Compound Library Synthesis

The tert-butylthiazol-2-amine core has been successfully elaborated into multiple series of bioactive compounds. Wu et al. (2016) synthesized 31 N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (compounds C1–C31) and evaluated them against HeLa, A549, and MCF-7 cell lines, with compound C27 showing IC₅₀ values of 2.07 ± 0.88 μM (HeLa) and 3.52 ± 0.49 μM (A549) [1]. Independently, Shao et al. (2010) used 5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-amine—a derivative of the target compound—to generate eleven imine derivatives with promising plant-growth regulatory activities [2]. Patent CN106032365A further demonstrates the compound's utility in synthesizing influenza virus neuraminidase inhibitor candidates [3]. For medicinal and agricultural chemistry groups building focused libraries around the 2-aminothiazole scaffold, the 4-tert-butyl substitution pattern offers a validated entry point with demonstrated tractability across multiple target classes.

Computational Chemistry Reference Standard

Kumar et al. (2017) published a comprehensive ab initio and DFT study (B3LYP/6-311+G and HF/6-311+G levels) on 4-tert-butyl-1,3-thiazol-2-amine, establishing an excellent correlation with a 0.999 regression coefficient between calculated and experimental vibrational wavenumbers [1]. The study computed thermal properties (rotational constants, zero-point vibrational energies, heat capacities, entropy), nonlinear optical properties (dipole moment, hyperpolarizabilities), and NBO analysis. This thorough computational characterization—performed specifically on the tert-butyl analog—makes the compound a well-characterized reference standard for benchmarking computational methods on alkyl-substituted thiazoles. For computational chemistry groups validating force fields or DFT methods for heterocyclic systems, the availability of both high-quality experimental FTIR spectra (via SpectraBase) [2] and published DFT benchmarks with a 0.999 regression coefficient provides a uniquely robust validation dataset that is not available to the same extent for the methyl or isopropyl analogs.

Application
Selection Property
Validation Focus
Fragment-based discovery (hydrophobic pockets)
Lipophilicity-matched 2-aminothiazole fragment
LogP and assay partitioning review
Corrosion inhibitor research (galvanized steel)
Alkyl-substitution hydrophobic rank
Electrochemical impedance and surface hydrophobicity modeling
Bioactive compound library synthesis
Versatile Hantzsch-derived intermediate
Downstream diversification yield and SAR scope
Computational chemistry reference
Published DFT benchmark data
Vibrational frequency correlation validation
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